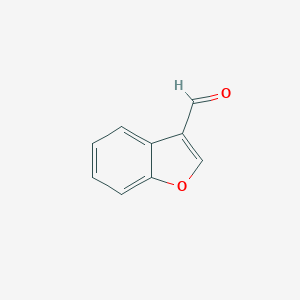

Benzofuran-3-carbaldehyde

Descripción

Significance of the Benzofuran (B130515) Scaffold in Natural Products and Synthetic Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a fundamental structural unit in a vast array of natural products and synthetic compounds. nih.gov Its presence is notable in numerous biologically active molecules, contributing to their therapeutic properties. nih.govphytojournal.com Natural products containing the benzofuran moiety, such as those isolated from the Moraceae plant family, have demonstrated medicinal uses. acs.org

In synthetic chemistry, the benzofuran nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. rsc.orgtaylorandfrancis.com This has led to its extensive use as a building block for the development of new pharmaceutical agents. nih.govacs.orgbohrium.com Benzofuran derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. nih.govphytojournal.comtaylorandfrancis.com The versatility of the benzofuran ring allows for various chemical modifications, making it a focal point for research groups aiming to synthesize novel, biologically active compounds. nih.govphytojournal.com

Emergence of Benzofuran-3-carbaldehyde as a Key Synthetic Intermediate

This compound has emerged as a crucial synthetic intermediate due to the reactivity of its aldehyde group. smolecule.comvulcanchem.com This functional group readily participates in a variety of chemical transformations, such as condensation reactions, reductions to alcohols, and oxidations to carboxylic acids. vulcanchem.com This reactivity allows for the straightforward introduction of diverse functionalities and the construction of more complex molecular architectures.

Its role as a precursor is evident in the synthesis of various heterocyclic compounds and other derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science. smolecule.coma2bchem.com For instance, it serves as a starting material for creating novel ligands for dopamine (B1211576) receptors and other biologically relevant molecules. vulcanchem.com

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted. A significant area of investigation focuses on the development of efficient and novel synthetic methods for its preparation. organic-chemistry.org Another major research direction is its utilization as a building block for the synthesis of bioactive compounds. medchemexpress.comchemsrc.com Researchers are actively exploring its use in the creation of new antimicrobial, antifungal, and anticancer agents. nih.govambeed.com Furthermore, its application in materials science is an emerging field, with studies investigating the potential of its derivatives in the development of new materials with specific electronic or optical properties. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMWJQJGCFTJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496120 | |

| Record name | 1-Benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-25-6 | |

| Record name | 3-Benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzofuran 3 Carbaldehyde and Its Derivatives

Regioselective Synthesis Strategies

The precise installation of a formyl group at the C3-position of the benzofuran (B130515) nucleus is a significant challenge in synthetic organic chemistry. The inherent electronic properties of the benzofuran ring typically favor electrophilic substitution at the C2-position. Consequently, a variety of sophisticated and regioselective strategies have been developed to overcome this challenge and provide efficient access to benzofuran-3-carbaldehydes, which are valuable precursors for a wide range of biologically active molecules and functional materials.

Vilsmeier-Haack-Arnold Protocol for 3-Formylation of Benzofuranone Precursors

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. arabjchem.orgwikipedia.org While direct formylation of benzofuran typically yields the 2-formyl isomer, the Vilsmeier-Haack-Arnold protocol, when applied to benzofuran-3(2H)-one precursors, provides a reliable route to benzofuran-3-carbaldehydes. cambridge.orgjk-sci.com

The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). jk-sci.comijpcbs.com This electrophilic species then reacts with the enolate form of the benzofuran-3(2H)-one. The initial product is an iminium salt, which upon aqueous workup, hydrolyzes to furnish the desired aldehyde. wikipedia.org The reaction conditions, including temperature and the specific Vilsmeier reagent used, can be optimized to achieve high yields and regioselectivity. jk-sci.com For instance, the reaction of 1-(4,6-dimethoxybenzofuran-5-yl)ethanone and its hydrazone derivative with the Vilsmeier reagent leads to the formation of novel pyrazole (B372694) and propenal derivatives. arabjchem.org

Table 1: Examples of Vilsmeier-Haack Reaction Conditions

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Benzofuran-3(2H)-one | DMF, POCl₃ | Benzofuran-3-carbaldehyde | researchgate.net |

| 1-(4,6-dimethoxybenzofuran-5-yl)ethanone | DMF, POCl₃ | 3-(4,6-dimethoxybenzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | arabjchem.org |

| Anthracene | N-methylformanilide, POCl₃ | 9-Anthracenecarboxaldehyde | wikipedia.org |

Rearrangement and Transformation of 2-Hydroxychalcones for Selective 3-Formylbenzofuran Formation

A highly selective method for the synthesis of 3-formylbenzofurans involves the rearrangement and subsequent transformation of 2-hydroxychalcones. rsc.orgrsc.orgnih.govnih.gov This strategy allows for the controlled formation of either 3-formylbenzofurans or 3-acylbenzofurans depending on the reaction conditions. rsc.org

The process begins with the rearrangement of a methoxymethyl (MOM)-protected 2-hydroxychalcone. rsc.orgnih.gov This rearranged intermediate, a 2,3-dihydrobenzofuran, can then be selectively converted into the desired benzofuran isomer. rsc.orgnih.gov Specifically, treatment with p-toluenesulfonic acid (p-TsOH) in a solvent like (CF₃)₂CHOH selectively yields the 3-formylbenzofuran. nih.gov This method has proven practical, as demonstrated by its application in the total synthesis of the natural product puerariafuran. rsc.orgnih.gov

Table 2: Conditions for Selective Benzofuran Isomer Formation from 2,3-Dihydrobenzofurans

| Product | Reaction Conditions | Reference |

|---|---|---|

| 3-Acylbenzofurans | Basic or weakly acidic conditions in THF | rsc.orgnih.gov |

| 3-Formylbenzofurans | p-TsOH in (CF₃)₂CHOH | rsc.orgnih.gov |

Formylation via Organometallic Approaches (e.g., n-BuLi/N-formylpiperidine)

Organometallic reagents provide a powerful tool for the regioselective functionalization of aromatic heterocycles. In the context of this compound synthesis, a common and effective approach involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to deprotonate the benzofuran ring, followed by quenching with a formylating agent like N-formylpiperidine. rsc.org

This method typically relies on a pre-existing substituent at the C2 position to direct the lithiation to the C3 position. For instance, a 3-iodobenzofuran (B11763985) derivative can be converted to the corresponding 3-formylbenzofuran in good yield using n-BuLi and N-formylpiperidine. rsc.org The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure selectivity and prevent side reactions. rsc.orgresearchgate.net The solubility of the starting material in the reaction solvent is a crucial factor for the success of this reaction. researchgate.net

Oxidative Cyclization Reactions for Benzofuran Ring Construction with 3-Carbaldehyde Moiety

The construction of the benzofuran ring system with a simultaneous introduction of the 3-carbaldehyde group can be achieved through oxidative cyclization reactions. These methods often involve the formation of the C2-O bond or C2-C3 bond in the final ring-closing step.

One such strategy involves the palladium-catalyzed oxidative cyclization of o-alkenylphenols. mdpi.comnih.gov Another approach is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which uses a catalytic amount of (diacetoxyiodo)benzene (B116549) in the presence of a co-oxidant like m-chloroperbenzoic acid to yield 2-arylbenzofurans. nih.gov Furthermore, a novel organocatalytic [3+2] annulation/oxidative aromatization reaction of enals with 2-halophenols has been developed to access 2-arylbenzofuran-3-carbaldehydes without the need for transition metals. rsc.org

Radical Reactions for C3 Functionalization

Radical-mediated reactions offer an alternative pathway for the C3-functionalization of benzofurans. These methods often involve the generation of a radical at the C3 position, which can then be trapped by a suitable reagent. While less common than other methods for introducing a formyl group directly, radical reactions are valuable for introducing other functionalities at the C3 position that can be later converted to an aldehyde.

For example, a transition-metal-free synthesis of C3-arylated benzofurans has been reported, starting from benzothiophenes and phenols, which proceeds through an interrupted Pummerer reaction and a rsc.orgrsc.org sigmatropic rearrangement. manchester.ac.ukacs.org Additionally, visible-light-induced methods have been developed for the regioselective synthesis of C3-substituted dihydrobenzofurans, which can serve as precursors to benzofuran-3-carbaldehydes. chemrxiv.orgacs.org

Catalytic Approaches in this compound Synthesis

Catalytic methods are highly sought after in modern organic synthesis due to their efficiency, selectivity, and potential for atom economy. bohrium.comacs.orgnih.gov The synthesis of this compound and its derivatives has benefited significantly from the development of various catalytic systems. bohrium.comacs.orgnih.gov

Transition metals such as palladium, copper, rhodium, and gold are frequently employed as catalysts in the synthesis of the benzofuran scaffold. bohrium.comacs.orgnih.gov For instance, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are used to construct key intermediates that can be further elaborated to benzofuran-3-carbaldehydes. rsc.org Copper catalysts are also widely used, for example, in the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization. acs.orgnih.gov

Rhodium-catalyzed reactions have also emerged as a powerful tool. For example, a relay rhodium-mediated catalysis involving the arylation and subsequent cyclization of propargyl alcohols with arylboronic acids has been developed for the synthesis of benzofuran skeletons. acs.orgresearchgate.net More recently, organocatalysis has provided a metal-free alternative for the synthesis of benzofuran derivatives. A notable example is the organocatalytic [3+2] annulation/oxidative aromatization reaction that yields 2-arylbenzofuran-3-carbaldehydes. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzofuranone |

| 2-Hydroxychalcones |

| n-Butyllithium |

| N-formylpiperidine |

| Benzofuran |

| Vilsmeier reagent |

| N,N-dimethylformamide |

| Phosphorus oxychloride |

| Benzofuran-3(2H)-one |

| 1-(4,6-dimethoxybenzofuran-5-yl)ethanone |

| Pyrazole |

| Propenal |

| Anthracene |

| 9-Anthracenecarboxaldehyde |

| 3-Formylbenzofurans |

| 3-Acylbenzofurans |

| Methoxymethyl (MOM)-protected 2-hydroxychalcone |

| 2,3-Dihydrobenzofuran |

| p-toluenesulfonic acid |

| (CF₃)₂CHOH |

| Puerariafuran |

| 3-Iodobenzofuran |

| Tetrahydrofuran |

| o-Alkenylphenols |

| 2-Hydroxystilbenes |

| (Diacetoxyiodo)benzene |

| m-chloroperbenzoic acid |

| 2-Arylbenzofurans |

| Enals |

| 2-Halophenols |

| 2-Arylbenzofuran-3-carbaldehydes |

| Benzothiophenes |

| Phenols |

| C3-Substituted dihydrobenzofurans |

| Palladium |

| Copper |

| Rhodium |

| Gold |

| Iodophenols |

| Propargyl alcohols |

| Arylboronic acids |

Transition Metal-Catalyzed Formylation Reactions (e.g., Pd-catalyzed, Cu-promoted)

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic scaffolds like benzofuran. Palladium and copper catalysts are particularly prominent in these transformations, enabling direct C-H formylation or tandem reactions that yield the desired aldehyde.

Palladium-Catalyzed Syntheses: Palladium catalysts are highly effective for creating C-C bonds and have been instrumental in developing sophisticated routes to benzofuran derivatives. A notable strategy involves a palladium-catalyzed three-component synthesis utilizing 2-bromophenols, phenacyl bromides, and paraformaldehyde. rsc.orgresearchgate.net In this process, the inexpensive and stable paraformaldehyde serves as the carbon source for an in situ formylation reaction, demonstrating an efficient assembly of the 2-aroylbenzofuran structure. rsc.orgresearchgate.net Another advanced approach is the palladium-catalyzed carboformylation of alkynes, where an acid chloride can function as a dual source for both a carbon monoxide (CO) group and an aryl group through a molecular shuffling process. ethz.chethz.ch While this method is powerful for generating α,β-unsaturated aldehydes, its application can be extended to heterocyclic systems like benzofurans. ethz.ch

Copper-Promoted Syntheses: Copper catalysts are widely used for benzofuran synthesis, often promoting the crucial cyclization step. organic-chemistry.org While direct copper-catalyzed formylation is less common, copper's role is vital in tandem or multi-step sequences. For instance, copper-promoted reactions can facilitate the formation of the benzofuran ring from precursors like 2-haloaryl ketones or 2-fluorophenylacetylenes. mdpi.combeilstein-journals.org An A³ coupling reaction (aldehyde, amine, alkyne) followed by intramolecular cyclization, often catalyzed by copper, presents a sustainable route to the benzofuran core. nih.gov The resulting benzofuran can then be subjected to a subsequent formylation step. For example, reactions of salicylaldehyde (B1680747) p-tosylhydrazones with calcium carbide in the presence of a cuprous chloride catalyst can yield substituted benzofurans. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses

| Catalyst/Promoter | Starting Materials | Key Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Palladium | 2-Bromophenols, Phenacyl bromides | Paraformaldehyde | 2-Aroylbenzofuran | rsc.org |

| Palladium | Alkynes, Acid Chlorides | Hydrosilane | α,β-Unsaturated Aldehydes | ethz.ch |

| Copper(I) Iodide | 2-Fluorophenylacetylene derivatives | KOH, H₂O, DMSO | Substituted Benzofurans | mdpi.combeilstein-journals.org |

Lewis Acid and Brønsted Acid-Mediated Cyclizations and Transformations

Acid catalysis provides a classic yet powerful platform for synthesizing benzofuran rings through cyclization and rearrangement reactions. Both Lewis and Brønsted acids are effective in promoting these transformations, often under mild conditions.

Lewis Acid-Mediated Reactions: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are frequently employed. BF₃·Et₂O has been used to catalyze the cyclization of 2-methoxychalcone epoxides, which, after rearrangement and deformylation, lead to 2-arylbenzofurans following treatment with hydrobromic acid. mdpi.com In another example, BF₃·Et₂O was used in a novel dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides to produce 2,3-diaryl-5-hydroxybenzofurans. researchgate.net Iron(III)-catalyzed intramolecular cyclization of electron-rich aryl ketones offers another route to the benzofuran core through direct oxidative C–O bond formation. mdpi.com More complex cascades, such as a Lewis-acid-promoted propargylation followed by cyclization and benzannulation, have been developed to produce benzofuran derivatives in high yields. nih.gov

Brønsted Acid-Mediated Reactions: Brønsted acids, ranging from strong acids like triflic acid (TfOH) and hydrobromic acid (HBr) to weaker acids like acetic acid, are also versatile catalysts. nih.gov An efficient method for creating benzofuran-3-carbaldehydes involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which generates labile intermediates that readily rearrange into the target aldehyde under mild acidic conditions. organic-chemistry.orgmdpi.com Triflic acid has been shown to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to achieve substituted benzofuran cores in high yields. nih.govacs.org In some relay catalysis systems, a transition-metal-catalyzed step is followed by a Brønsted acid-mediated cyclization to furnish the final benzofuran product. nih.govacs.org A green method using a Brønsted acid ionic liquid in water has been developed for the synthesis of furans and benzofurans from 3,3-disubstituted oxetanes. sci-hub.se

Table 2: Examples of Acid-Mediated Synthetic Methods

| Acid Type | Catalyst/Reagent | Starting Materials | Key Transformation | Ref. |

|---|---|---|---|---|

| Lewis Acid | BF₃·Et₂O | 2-Methoxychalcone epoxides | Meerwein rearrangement/Cyclodehydration | mdpi.com |

| Lewis Acid | FeCl₃ | Electron-rich-aryl ketones | Intramolecular oxidative cyclization | mdpi.com |

| Lewis Acid | AlCl₃, N-bromosuccinimide | 3,4-dihydro-2H-pyran-2-carbaldehyde | Benzofuran core synthesis | rsc.org |

| Brønsted Acid | Mild Acid | o-Hydroxyphenones, 1,1-dichloroethylene | Condensation/Rearrangement | organic-chemistry.orgmdpi.com |

| Brønsted Acid | Triflic Acid (TfOH) | Quinone imine ketals, dicarbonyls | Cascade reaction | nih.govacs.org |

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes aligns with the increasing demand for more sustainable and cost-effective chemical processes. These methods often rely on the use of organocatalysts or unique reagents to achieve the desired transformations without transition metal contaminants.

A prominent metal-free strategy for synthesizing benzofurans is the oxidative cyclization of 2-hydroxystilbenes. mdpi.com This reaction can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), either in stoichiometric amounts or as a catalyst (10 mol%) in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgmdpi.com This approach provides a direct route to 2-arylbenzofurans in good to excellent yields. mdpi.com

Another powerful metal-free approach is the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. The resulting chloromethylene furan (B31954) intermediates undergo a facile rearrangement under mild acidic conditions to furnish highly functionalized benzofuran-3-carbaldehydes. organic-chemistry.orgmdpi.com This two-step, one-pot sequence demonstrates high connectivity and functional group tolerance. mdpi.com Additionally, multicomponent reactions offer an atom-economical pathway; for example, the reaction of hydroxyl derivatives with arylglyoxals and Meldrum's acid can produce substituted benzofuran-3-ylacetic acids without the need for metal catalysts. researchgate.net

Table 3: Examples of Metal-Free Synthetic Protocols

| Reagent/Condition | Starting Materials | Reaction Type | Product | Ref. |

|---|---|---|---|---|

| PhI(OAc)₂ | 2-Hydroxystilbenes | Oxidative Cyclization | 2-Arylbenzofurans | organic-chemistry.org |

| Base, then Acid | o-Hydroxyphenones, 1,1-dichloroethylene | Condensation/Rearrangement | Benzofuran-3-carbaldehydes | organic-chemistry.orgmdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact while maximizing efficiency. The synthesis of this compound is no exception, with research focusing on improving atom economy, using safer solvents, and reducing waste. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. Many modern syntheses of benzofurans are designed with this principle in mind. For example, multicomponent reactions (MCRs), like the Strecker-type reaction used to create benzofuran derivatives, are lauded for their high atom economy as they combine multiple starting materials into a single product in one step. researchgate.netresearchgate.net Similarly, intramolecular cyclization and rearrangement reactions, such as the acid-mediated transformation of chloromethylene furans into benzofuran-3-carbaldehydes, maximize the incorporation of atoms from the starting material into the product. organic-chemistry.orgmdpi.com Catalytic methods, which use only small amounts of a catalyst that is regenerated, are vastly superior to reactions requiring stoichiometric amounts of reagents that are consumed and become waste. rsc.org

Solvent Selection and Alternative Media for Sustainable Synthesis

The choice of solvent has a significant environmental impact, as solvents often constitute the largest mass component of a reaction and contribute heavily to waste. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. In the synthesis of benzofuran derivatives, several protocols have been developed that align with this principle. A heterogeneous copper-catalyzed A³ coupling reaction has been successfully performed under solvent-free reaction conditions (SFRC). nih.gov The use of water as a reaction medium is another key strategy, as demonstrated in the Brønsted acid ionic liquid-catalyzed synthesis of benzofurans from oxetanes. sci-hub.se In contrast, many traditional syntheses employ hazardous solvents, highlighting the importance of these greener alternatives. The CHEM21 guide provides a framework for assessing the environmental and safety compatibility of solvents used in both reaction and work-up procedures. rsc.org

Derivatization and Functionalization Strategies from this compound

The aldehyde group at the C3 position of the benzofuran ring is a key site for a variety of chemical modifications. These transformations enable the introduction of new functional groups and the extension of the molecular framework, leading to a broad spectrum of derivatives with potential applications in medicinal chemistry and materials science.

The reduction of this compound to 3-hydroxymethylbenzofuran is a fundamental transformation. This is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). rhhz.netresearchgate.net This reaction converts the aldehyde functionality into a primary alcohol, providing a different reactive site for further synthetic manipulations.

A study reported a one-step synthesis of 3-hydroxymethylbenzofuran derivatives through an intramolecular cyclization of a substituted butanone under acidic conditions. rhhz.net This alternative method highlights the ongoing efforts to develop novel and efficient routes to this important intermediate. rhhz.net

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Reference |

|---|

The conversion of 3-formylbenzofurans to 3-acylbenzofurans represents a key synthetic step for introducing a ketone functionality at the C3 position. One common approach involves the reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, to form a secondary alcohol. Subsequent oxidation of this alcohol furnishes the desired 3-acylbenzofuran.

Recent research has also explored alternative strategies. For instance, a method for the selective synthesis of both 3-formylbenzofurans and 3-acylbenzofurans has been developed based on the rearrangement of 2-hydroxychalcones. nih.govnih.govrsc.org This approach allows for the controlled formation of either the aldehyde or the ketone derivative depending on the reaction conditions. nih.govrsc.org Specifically, 3-acylbenzofurans can be obtained under basic or weakly acidic conditions. rsc.org This methodology has been shown to be effective for a variety of substrates with both electron-donating and electron-withdrawing groups, leading to excellent yields of the corresponding 3-acylbenzofurans. nih.govrsc.org

Table 2: Synthesis of 3-Acylbenzofurans

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzofurans with aryl/alkyl ketone moieties | Basic or weakly acidic conditions in THF | 3-Acylbenzofurans | Excellent | nih.govrsc.org |

The aldehyde functionality of this compound is well-suited for condensation reactions, particularly the Claisen-Schmidt condensation, to form chalcones. acs.orgtandfonline.comnih.gov Chalcones, characterized by an α,β-unsaturated carbonyl system, are important intermediates for the synthesis of various heterocyclic compounds and are themselves of interest due to their biological activities. acs.orgsemanticscholar.orgnih.gov

The Claisen-Schmidt condensation typically involves the reaction of this compound with an appropriate ketone in the presence of a base, such as sodium hydroxide. tandfonline.comnih.govlongdom.org This reaction can be promoted by ultrasound irradiation, which is considered a green chemistry approach as it can lead to rapid reactions under neat conditions. semanticscholar.org A variety of benzofuran-based chalcones have been synthesized using this method, often in good to excellent yields. semanticscholar.orgmdpi.com These chalcones can then be used as precursors for the synthesis of more complex heterocyclic systems, such as pyrimidines. nih.govrsc.org

Table 3: Synthesis of Benzofuran Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Substituted Acetophenones | Ethanolic NaOH | 3-(Benzofuran-3-yl)-1-phenylprop-2-en-1-ones | tandfonline.comnih.gov |

The aldehyde group of this compound is a key functional group for the construction of new heterocyclic rings fused to or substituted on the benzofuran core. These heterocyclization reactions often involve multicomponent reactions (MCRs), which are efficient processes that combine several operational steps without the isolation of intermediates. dergipark.org.trresearchgate.net

For example, this compound can participate in three-component reactions with an isocyanide and a suitable active methylene (B1212753) compound to generate highly functionalized heterocyclic systems. dergipark.org.tr One such reaction involves cyclohexylisocyanide and dimedone or 1,3-cyclohexanedione (B196179) to produce 2-(cyclohexylamino)-6,7-dihydro-3-aryl benzofuran-4(5H)-ones in good yields. dergipark.org.tr The chalcones derived from this compound can also be used as precursors for heterocyclization. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives. tandfonline.comnih.gov These reactions highlight the utility of the aldehyde functionality as a linchpin for building molecular complexity.

Table 4: Heterocyclization Reactions from this compound Derivatives

| Benzofuran Derivative | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Cyclohexylisocyanide, Dimedone | 2-(Cyclohexylamino)-6,7-dihydro-3-arylbenzofuran-4(5H)-one | dergipark.org.tr |

The C3 position of the benzofuran ring system can be functionalized with various heteroatoms, starting from precursors like this compound. While direct conversion of the aldehyde to a heteroatomic group can be challenging, multi-step sequences are often employed.

For instance, the synthesis of 2-amido-3-halobenzofurans has been achieved through the electrophilic cyclization of o-anisole-substituted ynamides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). sci-hub.se Although not starting directly from the carbaldehyde, this demonstrates a method to introduce both an amide and a halogen at the C2 and C3 positions, respectively. Further functionalization of these 3-halobenzofurans can be achieved through palladium-catalyzed coupling reactions. sci-hub.se

Another approach involves the synthesis of 3-aminobenzofuran scaffolds, which are significant in medicinal chemistry. researchgate.net While direct amination of this compound is not commonly reported, these derivatives can be prepared through various synthetic routes, often involving the construction of the benzofuran ring with the amino group already in place or introduced at a later stage.

The introduction of a halogen at the C3 position can also be achieved through different synthetic strategies. For example, 3-chlorobenzofuran-2-carbaldehyde has been used as a starting material for the synthesis of various derivatives, indicating that halogenation of the benzofuran ring can be achieved prior to or after the introduction of the formyl group. tandfonline.comnih.gov

Mechanistic Investigations of Reactions Involving Benzofuran 3 Carbaldehyde

Elucidation of Reaction Mechanisms

The study of reaction mechanisms involving benzofuran-3-carbaldehyde provides critical insights into the formation of diverse and complex molecular architectures. Understanding these pathways allows for the optimization of reaction conditions and the rational design of novel synthetic routes.

Intramolecular Proton Transfer and Ketonization Pathways

Intramolecular proton transfer is a key mechanistic step in certain reactions of benzofuran (B130515) derivatives. For instance, in the ketonization of enolates, the stereochemistry of proton transfer can be controlled. Studies have shown that it's possible to direct whether the proton is delivered intramolecularly or intermolecularly, influencing the final product's stereochemistry. acs.org This control is crucial in asymmetric synthesis, where specific stereoisomers are desired.

In some cases, the formation of a carbonyl ylide intermediate can be followed by an intramolecular proton transfer to yield a ketene (B1206846) N,O-acetal. scribd.com This intermediate can then undergo further reactions, highlighting the importance of proton transfer in directing the reaction toward different products. scribd.com

Diprotonated Intermediates and Ring Opening/Closure Mechanisms

In strongly acidic conditions, the formation of diprotonated, superelectrophilic intermediates has been proposed. The strength of the acid can be a determining factor for the reaction to proceed to completion. researchgate.net For example, the reaction of isatins with arenes requires an acid strength more acidic than H₀ = -11.5 for full conversion, suggesting the involvement of such highly reactive intermediates. researchgate.net

Ring-opening and closure mechanisms are also prevalent. For instance, the treatment of certain benzofuran precursors with a Lewis acid like BCl₃ can lead to debenzylation and subsequent cyclization to form the final product in high yield. In other systems, a key step can be a ring expansion involving a stabilized benzylic carbocation, which rearranges into a seven-membered ring and the benzofuran moiety in a single cascade reaction. The acid-catalyzed reversible transformation of certain heterocyclic systems further illustrates the dynamic nature of ring opening and closure processes.

Tautomerism and Chemical Equilibrium Shifts in Acidic Conditions

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, plays a significant role in the chemistry of benzofuran derivatives, particularly under acidic conditions. A notable example is the equilibrium between keto and enol forms. In some benzodifuran systems, the enol tautomer is favored in certain solvents and is the exclusive form in the crystalline state. rsc.org

The mechanism for the synthesis of 3-hydroxymethylbenzofuran from a specific precursor involves a chemical equilibrium shift of tautomers in acidic conditions. researchgate.netrhhz.net The proposed mechanism involves the removal of protecting groups to produce a tautomeric intermediate. rhhz.net This mixture, in acidic conditions, shifts the equilibrium towards a cyclized α-hydroxyhemiacetal intermediate, which then dehydrates and rearranges to form the final 3-hydroxymethylbenzofuran product. rhhz.net This demonstrates how manipulating the equilibrium can be a powerful tool in directing the outcome of a reaction.

| Tautomerism Example | Conditions | Key Intermediates | Outcome |

| Benzodifurantrione | Varies by solvent | Keto and Enol tautomers | The enol tautomer is favored in some solvents and is the sole tautomer in the crystal form. rsc.org |

| Synthesis of 3-hydroxymethylbenzofuran | Acidic (diluted HCl in THF) | Tautomeric ketone and enol forms, α-hydroxyhemiacetal | Formation of 3-hydroxymethylbenzofuran via equilibrium shift. rhhz.net |

Radical Coupling Processes in 3-Substituted Benzofuran Formation

Radical reactions offer a powerful method for the formation of 3-substituted benzofurans. One approach utilizes heteroatom anions as super-electron-donors (SEDs) to initiate single-electron-transfer (SET) processes. nih.gov In this method, phosphines, thiols, and anilines can participate in intermolecular radical coupling reactions to yield 3-functionalized benzofurans in moderate to excellent yields. nih.govresearchgate.net The mechanism is supported by control experiments and computational methods, confirming the formation of radical species during the reaction. researchgate.net

Another strategy involves the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols. rsc.org In this process, simple O₂ gas serves as the oxidant, and the reaction proceeds without the need for a sacrificial hydrogen acceptor. A plausible mechanism suggests the initial formation of an oxy-radical, which then couples with the Ni(0) catalyst. Subsequent intramolecular π-complexation, C-H activation, and reductive elimination lead to the 3-aryl benzofuran product and regeneration of the catalyst. rsc.org

| Radical Coupling Method | Reactants | Key Features | Products |

| Heteroatom-centered Super-electron-donors | Benzofuran precursor, phosphines/thiols/anilines | Initiated by single-electron-transfer (SET) | 3-functionalized benzofurans. nih.gov |

| Nickel-catalyzed Intramolecular Dehydrogenative Coupling | ortho-alkenyl phenols | Uses O₂ as an oxidant, no sacrificial hydrogen acceptor | 3-aryl benzofurans. rsc.org |

Cascade Reactions and Tandem Processes

Cascade reactions, where a series of intramolecular reactions occur sequentially without isolating intermediates, provide an efficient route to complex molecules from simple starting materials. Palladium-catalyzed cascade reactions are particularly well-developed. wiley.com For example, a palladium(0)-catalyzed cascade has been used for the synthesis of 2,3-disubstituted benzofuran derivatives containing a 3-trisubstituted alkene functional group. researchgate.net

Tandem processes, which involve two or more mechanistically distinct reactions occurring in a single pot, are also valuable. A rhodium(III)-catalyzed reaction between salicylaldehydes and diazo compounds can be directed to form either benzofurans or chromones by the choice of additive. organic-chemistry.org The use of AgNTf₂ favors a tandem C-H activation/decarbonylation/annulation process to yield benzofurans. organic-chemistry.org Similarly, tandem conjugate addition-aldol reactions have been employed in the synthesis of complex structures. beilstein-journals.org

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving this compound and its derivatives. bohrium.com DFT calculations can provide valuable insights into the electronic structure, stability of intermediates, and energy barriers of transition states, which are often difficult to determine experimentally.

For instance, computational studies have been used to support the proposed mechanism in the radical-mediated synthesis of 3-substituted benzofurans. nih.govresearchgate.net In other cases, DFT has been used to understand the factors controlling the selectivity of reactions, such as the unusual preference for C-O bond formation over C-C bond formation in certain intramolecular reactions. sci-hub.se

Computational methods have also been employed to study the conformational preferences of complex benzofuran-containing macrocycles and the influence of substituents on these conformations. researchgate.net Furthermore, molecular docking studies, a computational technique, have been used to predict and rationalize the biological activity of benzofuran derivatives by modeling their interactions with protein targets. nih.gov The combination of experimental and computational approaches provides a powerful strategy for a comprehensive understanding of reaction mechanisms.

Density Functional Theory (DFT) for Transition State Analysis and Energy Profiles

Density Functional Theory (DFT) has emerged as a important method for investigating the mechanisms of chemical reactions. bohrium.com By calculating the electronic structure of molecules, DFT can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

In the context of reactions involving this compound, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the benzofuran ring, DFT calculations can pinpoint the geometry of the transition state. The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. orientjchem.org The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a key determinant of the reaction rate.

For instance, in a Knoevenagel condensation reaction where this compound reacts with a methylene-active compound, DFT can be employed to model the entire reaction pathway. This would involve calculating the energies of the starting materials, the intermediate alkoxide, the transition state for the dehydration step, and the final product. The calculated energy profile would reveal whether the initial nucleophilic attack or the subsequent elimination of water is the rate-determining step. acs.org

Researchers utilize various functionals and basis sets within the DFT framework, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also critical for obtaining results that are relevant to solution-phase reactions. researchgate.net

Below is an interactive data table showcasing typical data obtained from DFT calculations for a hypothetical reaction of this compound.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 | - |

| Transition State 1 (TS1) | Nucleophilic attack on the carbonyl carbon | +15.2 | C-Nu bond length: 2.1 Å |

| Intermediate | Tetrahedral alkoxide intermediate | -5.8 | C-O bond length: 1.4 Å |

| Transition State 2 (TS2) | Proton transfer/rearrangement | +10.5 | O-H-Solvent bond angle: 175° |

| Product | Final addition product | -12.3 | - |

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for studying static structures and energy profiles, the dynamic nature of molecules is also crucial for understanding their reactivity. Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of this compound and how its shape changes over time. worktribe.comresearchgate.net

The aldehyde group attached to the benzofuran ring is not fixed in a single orientation. It can rotate around the C3-C(aldehyde) single bond, leading to different conformers. These conformers may have different energies and reactivities. Conformational analysis, often performed using DFT or other computational methods, can identify the most stable conformers and the energy barriers for rotation between them. worktribe.com For this compound, the two primary planar conformers would be the s-trans and s-cis isomers, referring to the relative orientation of the carbonyl bond and the C2-C3 bond of the furan (B31954) ring.

Molecular dynamics simulations take this analysis a step further by simulating the movement of atoms in the molecule over time, typically on the nanosecond to microsecond timescale. mdpi.com By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape of this compound in a solvent environment, providing a more realistic picture of its behavior. researchgate.netnih.gov These simulations can reveal the preferred conformations in solution, the timescales of conformational changes, and how the molecule interacts with surrounding solvent molecules. nih.gov This information is vital for understanding how the molecule presents itself to a reactant partner prior to a chemical reaction.

The following interactive data table presents hypothetical results from a conformational analysis of this compound.

| Conformer | Dihedral Angle (O=C-C3-C2) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| s-trans | 180° | 0.0 | ~95 |

| s-cis | 0° | 2.5 | ~5 |

| Transition State (Rotation) | ~90° | 5.0 | - |

Biological and Medicinal Chemistry Applications of Benzofuran 3 Carbaldehyde and Its Derivatives

Anticancer Activity and Mechanisms of Action

Benzofuran (B130515) derivatives have shown notable potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. mdpi.comnih.govsemanticscholar.org

Inhibition of Enzyme Targets

The anticancer effects of benzofuran-3-carbaldehyde derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and progression. nih.goveurjchem.comnih.govresearchgate.net

Glycogen Synthase Kinase 3β (GSK-3β): This enzyme is implicated in numerous cellular processes, including proliferation and apoptosis, and its overexpression has been linked to cancers such as pancreatic and colon cancer. nih.gov A series of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been synthesized and identified as potent inhibitors of GSK-3β. nih.gov Some of these derivatives exhibit inhibitory activity in the picomolar range and have demonstrated the ability to suppress the proliferation of pancreatic cancer cell lines. nih.gov The inhibition of GSK-3β by these compounds can lead to a decrease in the expression of anti-apoptotic proteins, thereby promoting cancer cell death. nih.gov

Sortase A (SrtA): This bacterial enzyme is involved in the anchoring of surface proteins, which can play a role in tumor progression. Benzofuran cyanide derivatives have been evaluated for their inhibitory activity against Staphylococcus aureus Sortase A. researchgate.net Several of these compounds displayed significant inhibitory effects, suggesting a potential avenue for anticancer strategies by targeting bacterial enzymes that may influence the tumor microenvironment. researchgate.net

Histone Lysine (B10760008) Methyltransferases (HKMTs): These enzymes are key regulators of gene expression through histone modification, and their dysregulation is often observed in cancer. nih.govxjtu.edu.cn A quantitative structure-activity relationship (QSAR) study was conducted on a series of benzofuran and indole (B1671886) derivatives for their inhibitory activity against Enhancer of Zeste Homologue 2 (EZH2), a member of the HKMT family. eurjchem.com This study helped in designing new compounds with predicted anticancer activity by targeting this epigenetic modulator. eurjchem.com

Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. mdpi.commdpi.com Several benzofuran derivatives have been identified as tubulin polymerization inhibitors. nih.govmdpi.commdpi.com For instance, a series of 3,4,5-trimethoxybenzamide (B1204051) substituted benzofurans were synthesized, with some derivatives showing significant cytotoxicity against various cancer cell lines. nih.gov These compounds induce cell cycle arrest in the G2/M phase by disrupting microtubule dynamics, a mechanism similar to that of the known anticancer agent combretastatin (B1194345) A-4 (CA-4). nih.gov Another study found that certain pyridine (B92270) and benzofuran derivatives that inhibit tubulin polymerization can enhance the proapoptotic and antimitotic effects of paclitaxel. mdpi.com

| Enzyme Target | Benzofuran Derivative Class | Key Findings | Citation |

|---|---|---|---|

| Glycogen Synthase Kinase 3β (GSK-3β) | Benzofuran-3-yl-(indol-3-yl)maleimides | Potent inhibitors with picomolar activity, suppress pancreatic cancer cell proliferation. | nih.gov |

| Sortase A (SrtA) | Benzofuran cyanide derivatives | Significant inhibitory activity against Staphylococcus aureus SrtA. | researchgate.net |

| Histone Lysine Methyltransferases (HKMTs) | Benzofuran and indole derivatives | QSAR study identified potential inhibitors of EZH2 for anticancer activity. | eurjchem.com |

| Tubulin Polymerization | 3,4,5-trimethoxybenzamide substituted benzofurans | Inhibit tubulin polymerization, cause G2/M cell cycle arrest. | nih.gov |

Cell Cycle Arrest and Apoptosis Induction Studies

A common mechanism through which benzofuran derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). mdpi.commdpi.comnih.gov

For example, a synthetic derivative of benzofuran lignan (B3055560), designated as Benfur, was found to induce cell death in Jurkat T lymphocytes by arresting the cell cycle in the G2/M phase. nih.govresearchgate.net This effect was particularly prominent in p53-positive cells, suggesting a p53-dependent pathway. nih.gov At higher concentrations, the compound also showed partial cell death effects in p53-negative cells through the inhibition of NF-κB. nih.gov

Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to induce apoptosis in cancer cells. mdpi.comnih.gov One derivative, compound 7, induced G2/M phase arrest in HepG2 cells, while another, compound 8, caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.comnih.gov These compounds were also found to increase the activity of caspases 3/7, key executioner enzymes in the apoptotic cascade. mdpi.com

Furthermore, certain benzofuran-based carboxylic acid derivatives have been shown to cause cell cycle arrest in breast cancer cells at the G2/M phase, leading to apoptosis. acs.org

| Benzofuran Derivative | Cancer Cell Line | Mechanism | Citation |

|---|---|---|---|

| Benfur (Benzofuran lignan derivative) | Jurkat T lymphocytes | G2/M phase cell cycle arrest (p53-dependent), NF-κB inhibition. | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 | G2/M phase arrest, caspase-dependent apoptosis. | mdpi.comnih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 | S and G2/M phase arrest, pro-oxidative and proapoptotic effects. | mdpi.comnih.gov |

| Benzofuran-based carboxylic acid derivative 9e | MDA-MB-231 (Breast cancer) | G2/M phase arrest, apoptosis induction. | acs.org |

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzofuran derivatives by identifying the key structural features required for their biological activity. mdpi.comsemanticscholar.org

Research has indicated that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity. mdpi.com For instance, the introduction of ester or heterocyclic rings at the C-2 position has been found to be important. mdpi.com

In a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, it was found that groups with a +M effect (mesomeric effect) and hydrophobic groups on the N-phenyl ring enhanced the anticancer and NF-κB inhibitory activities, respectively. nih.gov Specifically, a hydroxyl group at the 4'-position of the N-phenyl ring was identified as a key feature for potent anticancer and NF-κB inhibitory activity. nih.gov

For benzofuran derivatives acting as tubulin polymerization inhibitors, SAR studies have provided insights into the optimal substitutions. In a series of 2-phenyl-benzofuran-3-carboxamide derivatives, the nature and position of substituents on the phenyl ring were found to influence their activity. researchgate.net

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial and antifungal activities. rsc.orgnih.gov

Antibacterial Activity against Specific Strains

Staphylococcus aureus : Several studies have reported the efficacy of benzofuran derivatives against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). longdom.orglongdom.org In one study, a series of C-3 α,β-unsaturated ketone linked benzofuran derivatives were synthesized and evaluated for their antibacterial activity. longdom.orglongdom.org Compound 7e, which has a hydroxyl group at the C-2' position of the phenyl ring, showed excellent activity against S. aureus and MRSA with MIC80 values of 0.78 μg/mL and 1.56 μg/mL, respectively. longdom.org SAR analysis suggested that introducing a hydroxyl-substituted phenyl and a methanone (B1245722) linker at the C-3 position of the benzofuran ring is crucial for antibacterial activity. longdom.org

Mycobacterium tuberculosis : Benzofuran derivatives have also shown promise as antitubercular agents. nih.govresearchgate.net A series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro inhibitory activity against M. tuberculosis H37Rv strains. nih.gov Some of these compounds exhibited significant antimycobacterial activity, with one derivative showing a minimum inhibitory concentration (MIC) of 2 μg/mL. nih.gov Another study on 3-hydroxy-1-benzofuran-2-carbohydrazide derivatives also reported strong activity against M. tuberculosis H37 RV strain, with a MIC of 1.6 μg/ml. researchgate.net

Antifungal Activity

Candida albicans : Benzofuran derivatives have been investigated for their antifungal activity against Candida albicans, a common cause of fungal infections in humans. researchgate.netnih.govmdpi.com The mechanism of action for some of these compounds involves the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability. nih.govmdpi.com Modification of the C-2 and C-4 side chains of the benzofuran scaffold has led to the discovery of potent and selective Candida albicans NMT inhibitors with in vitro and in vivo antifungal activity. nih.gov Other benzofuran-semicarbazide hybrids have also been designed and shown to exhibit antifungal activity against C. albicans. researchgate.net

| Microorganism | Benzofuran Derivative Class | Key Findings | Citation |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | C-3 α,β-unsaturated ketone linked benzofurans | Compound 7e showed excellent activity with MIC80 values of 0.78-1.56 μg/mL. | longdom.org |

| Mycobacterium tuberculosis H37Rv | Benzofuran-3-carbohydrazide derivatives | Potent activity with MIC as low as 2 μg/mL. | nih.gov |

| Mycobacterium tuberculosis H37 RV | 3-hydroxy-1-benzofuran-2-carbohydrazide derivatives | Strong activity with a MIC of 1.6 μg/ml. | researchgate.net |

| Candida albicans | Benzofuran NMT inhibitors | Potent and selective inhibition of N-myristoyltransferase. | nih.govmdpi.com |

| Candida albicans | Benzofuran-semicarbazide hybrids | Showed antifungal activity. | researchgate.net |

Mechanistic Insights into Antimicrobial Action

The antimicrobial efficacy of benzofuran derivatives is a subject of considerable research interest, with studies pointing towards a multi-faceted mechanism of action. Molecular docking studies have been instrumental in elucidating the potential molecular targets of these compounds. These computational analyses suggest that benzofuran derivatives exhibit a strong binding affinity for various microbial enzymes, which are crucial for the survival and proliferation of pathogens. By inhibiting these essential enzymes, the compounds can effectively disrupt vital cellular processes in bacteria and fungi.

For instance, certain benzofuran derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity and shape. Others are believed to inhibit nucleic acid synthesis or protein synthesis, leading to the cessation of growth and eventual cell death. The specific mechanism can be influenced by the nature and position of substituents on the benzofuran core. For example, the introduction of a hydroxyl group at the C-6 position has been found to significantly enhance antibacterial activity against a broad spectrum of strains. nih.gov

Furthermore, some derivatives, particularly those incorporating moieties like pyrazoline and thiazole, are considered essential for their antimicrobial effects. nih.gov Proteomic analysis of bacteria treated with certain benzofuran derivatives has revealed alterations in protein expression related to key metabolic pathways, further supporting the multi-target nature of their antimicrobial action. nih.gov The ability of these compounds to target multiple pathways simultaneously may also reduce the likelihood of microbial resistance development. nih.gov

Anti-inflammatory and Antioxidant Properties

This compound and its derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. researchgate.netnih.gov Their therapeutic effects are attributed to their ability to modulate inflammatory pathways and neutralize harmful free radicals. researchgate.netmdpi.com

Investigation of Antioxidant Mechanisms

The antioxidant properties of benzofuran derivatives stem from their capacity to scavenge free radicals. smolecule.com Theoretical studies using density functional theory (DFT) have explored the mechanisms behind this activity, identifying three primary pathways: hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.com The predominant mechanism is influenced by the surrounding environment; HAT is favored in non-polar solutions and the gas phase, while SPLET is more likely in polar environments. scholarena.com

The structural features of the benzofuran derivatives play a crucial role in their antioxidant potential. The presence of electron-donating groups (EDGs) can decrease the ionization potential, while electron-withdrawing groups (EWGs) attached to a π-conjugated system can lower the bond dissociation enthalpies (BDEs), enhancing the compound's ability to donate a hydrogen atom. scholarena.com For example, a benzofuran thiazolidinone derivative, compound 4d, was predicted to be a potent antioxidant due to its low BDE, comparable to the well-known antioxidant Trolox. scholarena.com Experimental assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) assays, have confirmed the antioxidant capacity of various benzofuran derivatives. researchgate.netrsc.org

Therapeutic Potential in Oxidative Stress-Related Conditions

The accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. scholarena.com Benzofuran derivatives, with their proven antioxidant capabilities, are promising candidates for therapeutic interventions in such conditions. smolecule.com By neutralizing excess free radicals, these compounds can help restore the cellular redox balance and mitigate oxidative damage to crucial biomolecules like lipids, proteins, and DNA. researchgate.net

The ability of benzofuran derivatives to protect against oxidative damage suggests their potential application in a range of health issues where oxidative stress is a key contributor. While many derivatives show promise, it is noteworthy that some halogenated benzofurans may act as pro-oxidants, highlighting the importance of structural modifications in determining their biological effects. researchgate.net

Other Pharmacological Activities

The pharmacological versatility of benzofuran derivatives extends beyond their antimicrobial and antioxidant properties, encompassing antiviral and antiparasitic effects. nih.govrsc.org

Antiviral Activity (e.g., Anti-Hepatitis C)

Benzofuran derivatives have emerged as a promising class of antiviral agents. rsc.org Notably, certain macrocyclic benzofuran compounds have demonstrated significant activity against the Hepatitis C virus (HCV). rsc.org The NS3-4A serine protease of HCV is a critical enzyme for viral replication, making it an attractive target for antiviral drug development. researchgate.net Transition metal complexes of benzofuran derivatives have been synthesized and shown to be potent inhibitors of this enzyme. researchgate.net

For example, an iron complex of a benzoimidazolylpyrrole derivative was identified as a highly potent HCV NS3-4A protease inhibitor, with a therapeutic index superior to the standard drug, VX-950. researchgate.net Other studies have shown that certain benzofuran analogs can significantly reduce intracellular viral levels, suggesting their efficacy in the early stages of HCV infection. rsc.org An important advantage of these compounds is their low cytotoxicity towards human hepatocytes. rsc.org

Antiparasitic and Antiprotozoal Effects

The therapeutic scope of benzofuran derivatives also includes activity against various parasites and protozoa. nih.govresearchgate.net For instance, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have shown potent antileishmanial activity. nih.gov These compounds were found to be significantly more active against Leishmania donovani amastigotes compared to Leishmania major promastigotes. nih.gov The mechanism of action is believed to involve bioactivation by nitroreductases within the parasite, leading to the formation of cytotoxic metabolites. nih.gov

Furthermore, these compounds exhibited high selectivity indices, indicating a favorable toxicity profile against host cells. nih.gov The presence of the oxygen atom in the benzofuranone moiety appears to be crucial for this antileishmanial activity. asm.org Other benzofuran derivatives have also shown promise against Plasmodium falciparum, the parasite responsible for malaria. asm.org

Neuroprotective and Analgesic Effects

Derivatives of the benzofuran scaffold have demonstrated notable potential in the realms of neuroprotection and analgesia. Research has shown that certain benzofuran-type stilbenes exhibit significant neuroprotective activity against glutamate-induced cell death in neuronal cell lines. nih.gov Specifically, compounds like moracin O and moracin P have shown protective effects. nih.gov Furthermore, these same compounds, moracin O and P, have also displayed remarkable analgesic properties by inhibiting acetic acid-induced pain. nih.gov Molecular docking studies suggest that the neuroprotective and analgesic actions of these benzofuran-type stilbenes may be mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR1) pathway. nih.gov

In other studies, various benzofuran derivatives have been investigated for their analgesic and anti-inflammatory activities. researchgate.net For instance, a series of 3-(5-substituted-1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated. researchgate.net Certain compounds within this series demonstrated significant analgesic effects in acetic acid-induced writhing tests in mice. researchgate.net The broad-ranging biological activities of benzofuran derivatives also include antioxidant and anti-inflammatory properties, which can contribute to their neuroprotective and analgesic profiles. actascientific.comresearchgate.net

Table 1: Neuroprotective and Analgesic Benzofuran Derivatives

| Compound | Biological Activity | Research Finding |

|---|---|---|

| Moracin O | Neuroprotective, Analgesic | Showed significant neuroprotective activity against glutamate-induced cell death and remarkable inhibition of acetic acid-induced pain. nih.gov |

| Moracin P | Neuroprotective, Analgesic | Exhibited significant neuroprotective activity and notable analgesic effects. nih.gov |

| Moracin R | Neuroprotective | Demonstrated significant neuroprotective activity against glutamate-induced cell death. nih.gov |

| 3-(5-Substituted-1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives | Analgesic | Certain derivatives showed higher analgesic activity with significant protection in acetic acid-induced writhing tests. researchgate.net |

Cardiovascular and Antiarrhythmic Applications

The benzofuran nucleus is a core component of several compounds with significant cardiovascular applications. Amiodarone, a well-known antiarrhythmic drug, features a benzofuran structure. rsc.orgresearchgate.net It is used to manage various types of cardiac arrhythmias and angina. rsc.org Amiodarone functions by inhibiting the rapid influx of sodium ions in atrial and myocardial conduction fibers, which slows down the conduction velocity and reduces sinus node autonomy. rsc.org This mechanism makes it effective against conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions. rsc.org

Other keto benzofuran derivatives, such as benziodarone, have also been utilized in treating cardiovascular syndromes, including arrhythmias. researchgate.net The therapeutic potential of benzofuran derivatives in this area has spurred further research into synthesizing new compounds with improved efficacy and safety profiles for managing cardiac arrhythmias. google.com

Table 2: Benzofuran Derivatives in Cardiovascular Applications

| Compound Name | Application | Mechanism of Action (if known) |

|---|---|---|

| Amiodarone | Antiarrhythmic, Anti-angina | Inhibits rapid sodium ion influx in myocardial conduction fibers, slowing conduction velocity. rsc.org |

| Benziodarone | Cardiovascular disease | Used in the treatment of pathological syndromes such as arrhythmia. researchgate.net |

Drug Design and Development Focused on this compound Scaffold

The this compound scaffold serves as a valuable starting point for the design and development of novel therapeutic agents due to its versatile chemical nature and proven biological activities. rsc.orgrsc.org

The identification of naturally occurring benzofurans with potent biological activities often provides the initial lead compounds for drug discovery programs. rsc.org For example, the discovery of benzofuran-based compounds with anticancer or antimicrobial properties has led to the synthesis of numerous derivatives to optimize their therapeutic potential. rsc.orgrsc.org A common strategy involves modifying the substituents on the benzofuran ring to enhance activity and selectivity. For instance, in the development of antitubercular agents, the benzofuran-3-carboxamide (B1268816) derivative TAM16 was identified as a potent lead. nih.gov However, its development was halted due to cardiotoxicity. This led to further optimization efforts to design new analogs with reduced off-target effects. nih.gov

The process of lead optimization often involves creating extensive libraries of related compounds and screening them for improved efficacy and safety. For example, a series of dihydrobenzofuran and benzofuran derivatives were synthesized and evaluated for their inhibitory activity against various cancer cell lines, leading to the identification of compounds with significant potency. rsc.org

Rational drug design, often aided by computational methods, plays a crucial role in leveraging the this compound scaffold to create novel drugs. researchgate.netnih.gov Molecular docking and other in silico techniques are employed to predict how benzofuran derivatives will interact with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This approach allows for the design of molecules with a higher probability of desired biological activity.

For example, a rational design approach was used to develop benzofuran-1,3,4-oxadiazole derivatives as potential anti-tuberculosis agents. researchgate.net By combining the benzofuran scaffold with an oxadiazole moiety, researchers aimed to create hybrid molecules with enhanced efficacy. researchgate.net Similarly, structure-based design has been utilized to develop tricyclic benzofuran derivatives as inhibitors of polyketide synthase 13 (Pks13), a crucial enzyme in Mycobacterium tuberculosis. nih.gov This rational approach helps in overcoming challenges like off-target toxicity observed with earlier lead compounds. nih.gov The versatility of the benzofuran ring allows for its incorporation into various molecular frameworks to target a wide range of diseases. mdpi.comnih.gov

A critical aspect of drug development is the evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of new chemical entities. Benzofuran derivatives intended for clinical use must possess favorable drug-like characteristics. rsc.org In silico models are often used as an initial screen to predict these properties. For example, studies have reported on the evaluation of benzofuran derivatives for good ADME properties, including moderate solubility, high gastrointestinal permeation, and good bioavailability scores. rsc.org

Preclinical safety evaluation is also paramount. For instance, while the benzofuran-3-carboxamide TAM16 showed potent antitubercular activity, it was found to have cardiotoxicity associated with hERG inhibition. nih.gov Subsequent research focused on designing analogs with negligible hERG inhibition to improve the safety profile. nih.gov The assessment of cytotoxicity against non-tumor cell lines is another important step to ensure the selectivity of the compounds towards their intended targets. researchgate.net

Computational and Cheminformatics Studies of Benzofuran 3 Carbaldehyde

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models have been instrumental in predicting the biological activities of benzofuran (B130515) derivatives. For instance, a study on benzofuran and indole (B1671886) derivatives as potential inhibitors of histone lysine (B10760008) methyl transferase (HKMT) developed a robust QSAR model using multiple linear regression (MLR). eurjchem.com This model, built from a series of 51 derivatives, demonstrated strong predictive power for anticancer activity. eurjchem.com The statistical quality of the model was confirmed by its high correlation coefficient (R² = 0.9328) and predictive ability (R²ext = 0.929). eurjchem.com

Similarly, 2D-QSAR models have been developed for benzofuran-based hybrids to predict their vasodilator activity. mdpi.comnih.gov These models, generated using the CODESSA PRO software, have shown statistical significance with good correlation coefficients (R² = 0.816), enabling the prediction of IC50 values for new analogs. mdpi.comnih.gov Another study focused on quinoline (B57606) and benzofuran derivatives generated a QSAR model to predict their anticancer activity against colon and breast cancer cell lines based on their IC50 values. researchgate.net

These predictive models are crucial for rapidly screening large libraries of virtual compounds and prioritizing those with the highest predicted potency for synthesis and further testing. eurjchem.comnih.gov

Identification of Molecular Descriptors Correlated with Activity

A key aspect of QSAR is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized as constitutional, topological, geometrical, charge-related, and semi-empirical, among others. semanticscholar.org

In the QSAR study of benzofuran and indole derivatives as HKMT inhibitors, two descriptors, minHBint4 and Wlambdal.unity, were identified as being crucial for the model's predictive ability. eurjchem.comresearchgate.net For benzofuran-based vasodilators, the 2D-QSAR model highlighted the importance of descriptors such as the maximum electron-electron repulsion for a C-O bond, the fractional hydrogen bonding acceptor ability of the molecule (FHACA1), and the maximum electron-nuclear attraction for a C-N bond. mdpi.comsemanticscholar.org

A study on benzofuran derivatives as N-myristoyltransferase (Nmt) inhibitors found that the enzyme inhibitory activity was strongly dependent on structural factors related to hydrogen-bond acceptors and spatial factors like the principal moment of inertia. researchgate.net In the analysis of quinoline and benzofuran derivatives for anticancer activity, descriptors such as the number of hydrogen bond acceptors (HBA1, HBA2), kappa indices, Balaban index, Wiener index, number of rotatable bonds, log S, log P, and total polar surface area (TPSA) were used to build the QSAR model. researchgate.net

The identification of these descriptors provides valuable insights into the structural features that are either favorable or detrimental to the desired biological activity, thereby guiding the rational design of more potent compounds. semanticscholar.orgresearchgate.net

Table 1: Key Molecular Descriptors in QSAR Models for Benzofuran Derivatives

| Study Focus | Key Descriptors | Biological Activity | Reference |

| HKMT Inhibition | minHBint4, Wlambdal.unity | Anticancer | eurjchem.comresearchgate.net |

| Vasodilation | Max e-e repulsion (C-O), FHACA1, Max e-n attraction (C-N) | Vasodilator | mdpi.comsemanticscholar.org |

| Nmt Inhibition | Hydrogen-bond acceptors, Principal moment of inertia | Antifungal | researchgate.net |

| Anticancer | HBA1, HBA2, Kappa indices, Balaban index, Wiener index, etc. | Anticancer | researchgate.net |

Applicability Domain Validation of QSAR Models

The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. researchgate.netmdpi.com It is a crucial aspect of model validation, ensuring that predictions for new compounds are trustworthy. researchgate.netmdpi.comvariational.ai The Organization for Economic Co-operation and Development (OECD) has established this as a key principle for QSAR model validation. researchgate.netmdpi.com

The AD is typically defined based on the similarity of new compounds to the training set compounds used to build the model. researchgate.netmdpi.com Various methods exist for defining the AD, including those based on descriptor ranges, geometrical methods, distance-based approaches, and probability density distribution. researchgate.net A common approach involves using a Williams plot, which graphically represents the standardized residuals versus the leverage values of the compounds. researchgate.net

In the QSAR study of benzofuran and indole derivatives for HKMT inhibition, the applicability domain was validated for the developed model, confirming its reliability for designing new active compounds. eurjchem.com Similarly, for a 3D-QSAR model of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, the AD was defined to ensure the confidence of the predictions. researchgate.net The validation of the AD is essential for the practical application of QSAR models in drug discovery, as it provides a clear scope of their predictive power. researchgate.netmdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations have been widely used to predict how benzofuran-3-carbaldehyde derivatives bind to their biological targets and to estimate their binding affinities. medchemexpress.com These studies are crucial for understanding the mechanism of action and for designing compounds with improved potency.